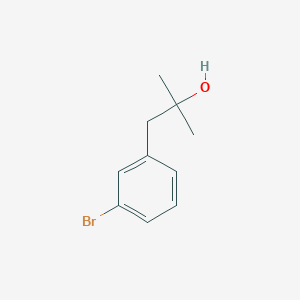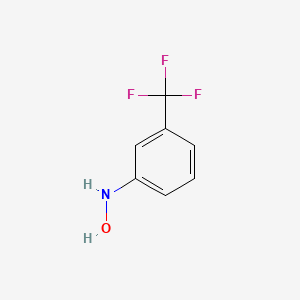
1,1'-Bi-1H-pyrrole
Übersicht
Beschreibung
1,1’-Bi-1H-pyrrole is a heterocyclic compound consisting of two pyrrole rings connected by a single bond. Pyrrole itself is a five-membered aromatic ring containing one nitrogen atom. The bi-pyrrole structure enhances the compound’s stability and reactivity, making it a valuable scaffold in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1’-Bi-1H-pyrrole can be synthesized through several methods. One common approach involves the oxidative coupling of pyrrole using oxidizing agents such as ferric chloride (FeCl3) or iodine (I2). The reaction typically occurs in an organic solvent like dichloromethane (CH2Cl2) under mild conditions .
Industrial Production Methods: Industrial production of 1,1’-Bi-1H-pyrrole often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or copper complexes are used to facilitate the coupling reaction. The process is optimized for large-scale production by controlling parameters like temperature, pressure, and reaction time .
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-Bi-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bi-pyrrole quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of 1,1’-Bi-1H-pyrrole can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products Formed:
Oxidation: Bi-pyrrole quinones.
Reduction: Reduced bi-pyrrole derivatives.
Substitution: Halogenated or sulfonylated bi-pyrrole compounds.
Wissenschaftliche Forschungsanwendungen
1,1’-Bi-1H-pyrrole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Serves as a scaffold for designing biologically active compounds, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in developing new pharmaceuticals, particularly in anticancer and antimicrobial therapies.
Industry: Utilized in the production of conductive polymers and materials for electronic devices
Wirkmechanismus
The mechanism of action of 1,1’-Bi-1H-pyrrole depends on its specific application. In biological systems, it interacts with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to engage in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Pyrrole: A simpler analog with a single five-membered ring.
Indole: Contains a fused benzene and pyrrole ring, exhibiting different reactivity and biological activity.
Furan: An oxygen-containing analog with a five-membered ring, showing distinct chemical properties.
Thiophene: A sulfur-containing analog with a five-membered ring, used in various organic synthesis applications
Uniqueness of 1,1’-Bi-1H-pyrrole: 1,1’-Bi-1H-pyrrole’s unique structure, with two connected pyrrole rings, provides enhanced stability and reactivity compared to its monomeric counterparts. This makes it a versatile scaffold for designing complex molecules with specific properties .
Eigenschaften
IUPAC Name |
1-pyrrol-1-ylpyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-2-6-9(5-1)10-7-3-4-8-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWAVLAUIQVYLOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)N2C=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191920 | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38602-81-2 | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038602812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-Bi-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(S)-1-Bromoethyl]benzene](/img/structure/B3189982.png)










![4H-1-Benzopyran-4-one, 2-[6-(diethylamino)-2-benzofuranyl]-3-hydroxy-](/img/structure/B3190050.png)

